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Compound of Interest

(R)-2-Hydroxy-4-phenylbutyric
Compound Name: J
aci

Cat. No.: B117155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-
Hydroxy-4-phenylbutyric acid, a key chiral intermediate in the synthesis of various
pharmaceuticals. This document outlines the expected data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presents detailed experimental
protocols for acquiring this data, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

While direct experimental values for (R)-2-Hydroxy-4-phenylbutyric acid are not readily
available in public databases, the following tables are structured to present the expected
guantitative data. Researchers can use these templates to record and organize their own
experimental findings. The data is sourced from spectral information available for this
compound from suppliers like Sigma-Aldrich.[1]

'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy
Solvent: DMSO-de
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. . Coupling

Chemical Shift o . .

Multiplicity Integration Constant (J) Assignment
(3) ppm

Hz

~7.15-7.30 m 5H Ar-H
~4.00 t 1H ~6.5 -CH(OH)-
~2.65 t 2H ~7.8 -CHz-Ph
~1.85-2.00 m 2H -CHz2-CH(OH)-
(broad s) s 1H -OH
(broad s) S 1H -COOH

3C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy
Solvent: DMSO-de

Chemical Shift (8) ppm Assignment
~175.0 C=0

~141.5 Ar-C (quaternary)
~128.5 Ar-CH

~128.3 Ar-CH

~125.8 Ar-CH

~70.0 -CH(OH)-

~34.0 -CH2-CH(OH)-
~31.0 -CHz-Ph

FT-IR (Fourier-Transform Infrared) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
3400-2400 Broad

and alcohol)
3027 Medium C-H stretch (aromatic)
2930 Medium C-H stretch (aliphatic)
1705 Strong C=0 stretch (carboxylic acid)
1495, 1454 Medium C=C stretch (aromatic ring)
1230 Strong C-O stretch

C-H bend (out-of-plane,
745, 698 Strong

monosubstituted benzene)

Mass Spectrometry (MS)

lonization Method: Electrospray lonization (ESI) or Electron lonization (EI)

miz Relative Intensity (%) Assighment

[M]* (Molecular lon for
180.08

C10H1203)
163.08 [M - OHJ*
135.08 [M - COOH]*
104.06 [CsHs]* (styrene fragment)
91.05 [C7H7]* (tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of (R)-2-Hydroxy-4-phenylbutyric acid in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClI3, or MeOD).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to 0 ppm.

o Data Acquisition:

o Acquire a *H NMR spectrum to determine the proton environments, multiplicities, and
integrations.

o Acquire a 3C NMR spectrum to identify the number and types of carbon atoms.

o Additional experiments such as DEPT (Distortionless Enhancement by Polarization
Transfer) can be performed to differentiate between CH, CHz, and CHs groups.

o Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o Solid Phase (KBr Pellet): Grind a small amount of (R)-2-Hydroxy-4-phenylbutyric acid
with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Background Spectrum: Record a background spectrum of the empty sample holder (or clean
ATR crystal) to subtract atmospheric and instrumental interferences.

o Sample Spectrum: Record the IR spectrum of the prepared sample.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)
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e Sample Preparation: Prepare a dilute solution of (R)-2-Hydroxy-4-phenylbutyric acid in a
suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

¢ lonization:

o Electrospray lonization (ESI): Infuse the sample solution into the ESI source. This is a soft
ionization technique suitable for observing the molecular ion.

o Electron lonization (El): Introduce the sample (often after derivatization to increase
volatility) into the El source, which will cause fragmentation.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

o Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and
interpret the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using spectroscopic methods.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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